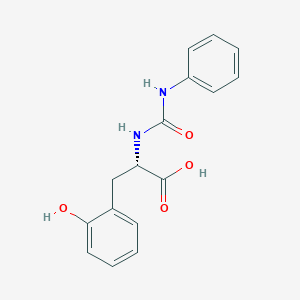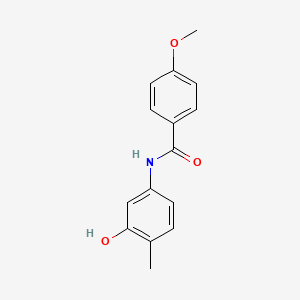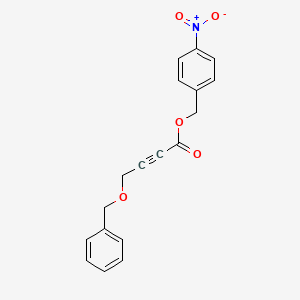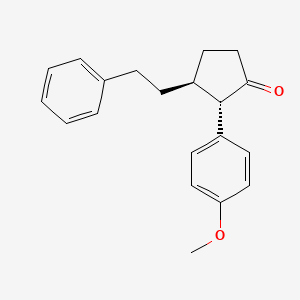
2-Hydroxy-N-(phenylcarbamoyl)-L-phenylalanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxy-N-(phenylcarbamoyl)-L-phenylalanine is a chemical compound that belongs to the class of phenylalanine derivatives It is characterized by the presence of a hydroxy group, a phenylcarbamoyl group, and a phenylalanine backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-N-(phenylcarbamoyl)-L-phenylalanine typically involves the condensation of L-phenylalanine with phenyl isocyanate, followed by hydrolysis. The reaction is carried out in the presence of a suitable solvent, such as ethanol or dimethylformamide, and a catalyst, such as potassium carbonate. The reaction conditions include maintaining the temperature at around 60-80°C and stirring the mixture for several hours to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Hydroxy-N-(phenylcarbamoyl)-L-phenylalanine undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The phenylcarbamoyl group can be reduced to an amine.
Substitution: The hydroxy group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride or phosphorus tribromide.
Major Products Formed
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of halogenated or alkylated derivatives.
Applications De Recherche Scientifique
2-Hydroxy-N-(phenylcarbamoyl)-L-phenylalanine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-Hydroxy-N-(phenylcarbamoyl)-L-phenylalanine involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxy group and phenylcarbamoyl group play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The compound may also participate in signaling pathways, affecting cellular processes and functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Hydroxy-N-phenylbenzamide: Shares the hydroxy and phenylcarbamoyl groups but lacks the phenylalanine backbone.
N-Phenylbenzamide: Lacks the hydroxy group and phenylalanine backbone.
L-Phenylalanine: Lacks the hydroxy and phenylcarbamoyl groups.
Uniqueness
2-Hydroxy-N-(phenylcarbamoyl)-L-phenylalanine is unique due to the combination of its functional groups and the phenylalanine backbone. This unique structure contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development.
Propriétés
Numéro CAS |
827612-68-0 |
|---|---|
Formule moléculaire |
C16H16N2O4 |
Poids moléculaire |
300.31 g/mol |
Nom IUPAC |
(2S)-3-(2-hydroxyphenyl)-2-(phenylcarbamoylamino)propanoic acid |
InChI |
InChI=1S/C16H16N2O4/c19-14-9-5-4-6-11(14)10-13(15(20)21)18-16(22)17-12-7-2-1-3-8-12/h1-9,13,19H,10H2,(H,20,21)(H2,17,18,22)/t13-/m0/s1 |
Clé InChI |
AFWAXINFHAQANO-ZDUSSCGKSA-N |
SMILES isomérique |
C1=CC=C(C=C1)NC(=O)N[C@@H](CC2=CC=CC=C2O)C(=O)O |
SMILES canonique |
C1=CC=C(C=C1)NC(=O)NC(CC2=CC=CC=C2O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(Pentan-3-yl)oxy]octane](/img/structure/B14221967.png)

![1,2,6,7-Tetraoxaspiro[7.11]nonadecan-3-ol](/img/structure/B14221983.png)
![4-[4-(2,5-dimethylpyrrol-1-yl)phenyl]-2H-phthalazin-1-one](/img/structure/B14221999.png)
![4-Chloro-5-[(2-hydroxyethyl)amino]-N-(1,3-thiazol-2-yl)furan-2-carboxamide](/img/structure/B14222004.png)
![Benzene, 1-[[1-ethenyl-5-(phenylmethoxy)pentyl]oxy]-3,5-dimethoxy-](/img/structure/B14222011.png)
![5-Amino-3-[4-(morpholin-4-yl)anilino]-1H-pyrazole-4-carbonitrile](/img/structure/B14222012.png)


![N-[3-(4-fluorobenzoyl)pentan-3-yl]-3-methoxy-2-methylbenzamide](/img/structure/B14222019.png)

![1,3-Bis{[2-(diphenylphosphanyl)phenyl]methyl}-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B14222032.png)
![Urea, N'-[[1,4-bis(phenylmethyl)-2-piperazinyl]methyl]-N,N-diethyl-](/img/structure/B14222033.png)
